![molecular formula C16H14BrNO2 B13362260 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide](/img/structure/B13362260.png)
3-[2-(Benzyloxy)-5-bromophenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Benzyloxy)-5-bromophenyl]acrylamide is an organic compound with the molecular formula C16H14BrNO2 It is characterized by the presence of a benzyloxy group, a bromine atom, and an acrylamide moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide typically involves the following steps:
Bromination: The starting material, 2-benzyloxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acrylamide Formation: The brominated intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-[2-(Benzyloxy)-5-bromophenyl]acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
科学的研究の応用
3-[2-(Benzyloxy)-5-bromophenyl]acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of 3-[2-(Benzyloxy)-5-bromophenyl]acrylamide depends on its specific application:
Biochemical Probes: It may interact with specific proteins or enzymes, altering their activity or function.
Therapeutic Agents: It may inhibit the growth of microorganisms or cancer cells by interfering with key biological pathways.
類似化合物との比較
Similar Compounds
- 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
- 3-[2-(Benzyloxy)-5-fluorophenyl]acrylamide
- 3-[2-(Benzyloxy)-5-iodophenyl]acrylamide
Uniqueness
3-[2-(Benzyloxy)-5-bromophenyl]acrylamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
特性
分子式 |
C16H14BrNO2 |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+ |
InChIキー |
NPAUXSONLYLLQW-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)
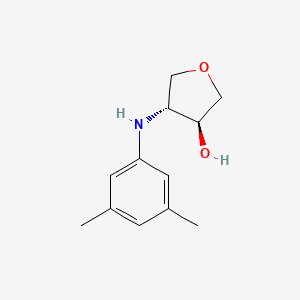
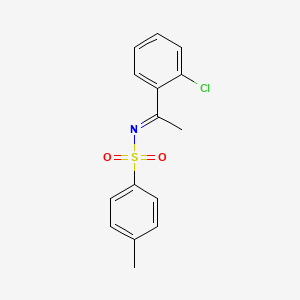
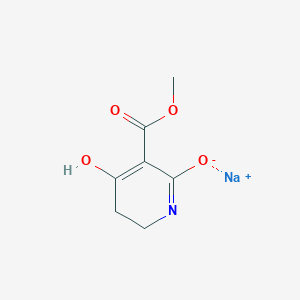
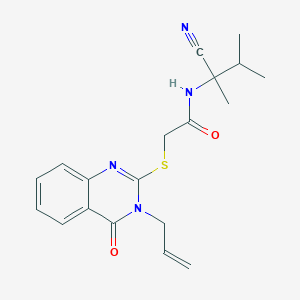
![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
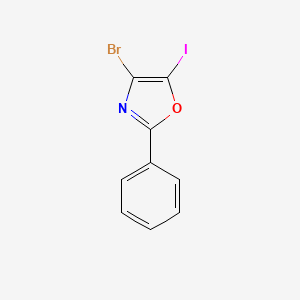
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
![2-Hydroxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13362266.png)
